molecular formula C13H21N3O3S B6770040 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide

Cat. No.: B6770040
M. Wt: 299.39 g/mol
InChI Key: ZWRZYLHONYLHGQ-RYUDHWBXSA-N
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Description

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an oxane ring, and a cyclopropane sulfonamide group

Properties

IUPAC Name

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-2-16-8-7-14-13(16)12-11(4-3-9-19-12)15-20(17,18)10-5-6-10/h7-8,10-12,15H,2-6,9H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRZYLHONYLHGQ-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the construction of the oxane ring, and the introduction of the cyclopropane sulfonamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters and the use of advanced purification techniques are essential to meet the quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The oxane ring and cyclopropane sulfonamide group contribute to the compound’s overall stability and reactivity, influencing its biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-5-fluoro-1,3-benzoxazol-2-amine
  • N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide

Uniqueness

Compared to similar compounds, N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

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